4,5-Dihydrobenzo[d]thiazol-2-amine
CAS No.:
Cat. No.: VC0203786
Molecular Formula: C₇H₈N₂S
Molecular Weight: 152.22
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₇H₈N₂S |
|---|---|
| Molecular Weight | 152.22 |
Introduction
Chemical Structure and Properties
4,5-Dihydrobenzo[d]thiazol-2-amine is a heterocyclic compound belonging to the thiazole family. It is characterized by a benzo[d]thiazole ring system with an amino group attached at the 2-position. This structural arrangement creates a compound with unique chemical properties and biological activities.
Physical and Chemical Properties
The basic physical and chemical properties of 4,5-Dihydrobenzo[d]thiazol-2-amine are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2S |
| Molecular Weight | 152.22 g/mol |
| CAS Number | 1821389-09-6 |
| IUPAC Name | 4,5-dihydro-1,3-benzothiazol-2-amine |
| Stereochemistry | ACHIRAL |
| Optical Activity | NONE |
| Defined Stereocenters | 0/0 |
| Charge | 0 |
These properties are fundamental to understanding the compound's behavior in various chemical reactions and biological systems . The structure consists of a fused benzene and thiazole ring system, with the thiazole ring containing sulfur and nitrogen atoms. The presence of the amino group at the 2-position contributes significantly to the compound's reactivity and biological activity.
Structural Characteristics
The structural characteristics of 4,5-Dihydrobenzo[d]thiazol-2-amine play a crucial role in its chemical behavior and interactions with biological targets. The compound contains a five-membered thiazole ring fused with a benzene ring, creating a bicyclic system. The amino group attached to the thiazole ring enhances the compound's ability to form hydrogen bonds with various biological targets, contributing to its diverse biological activities .
Synthesis Methods
Several methods have been developed for the synthesis of 4,5-Dihydrobenzo[d]thiazol-2-amine, highlighting the versatility and efficiency of producing this compound. These synthetic approaches provide valuable routes for developing derivatives with enhanced biological activities.
Condensation Reaction
One common approach for synthesizing 4,5-Dihydrobenzo[d]thiazol-2-amine involves the condensation of appropriate precursors. This method typically uses 2-aminothiophenol and aldehydes or ketones under acidic conditions. The reaction forms the thiazole ring, which can then be reduced to yield the dihydro derivative. This synthetic route is valued for its simplicity and efficiency in laboratory settings.
Modified Synthesis Approaches
Researchers have developed alternative methods for synthesizing 4,5-Dihydrobenzo[d]thiazol-2-amine and its derivatives. One such method involves reacting benzothiazole with para-aminobenzophenone in ethanol, supplemented with glacial acetic acid . This approach has been used to create derivatives with promising biological activities.
Another innovative synthesis method utilizes a catalytic system. In this approach, TCCA (trichloroisocyanuric acid), acetophenone derivatives, and Ca/4-MePy-IL@ZY-Fe3O4 are stirred in ethanol at 80°C, followed by the addition of thiourea after the formation of an intermediate carbonyl alkyl halide . This method represents an advancement in green chemistry approaches to synthesizing thiazole derivatives.
Biological Activities and Applications
4,5-Dihydrobenzo[d]thiazol-2-amine exhibits a range of biological activities that make it a compound of significant interest in pharmaceutical research. These activities are often attributed to the ability of the thiazole ring to interact with biological targets.
Antimicrobial and Antifungal Properties
Studies have demonstrated that 4,5-Dihydrobenzo[d]thiazol-2-amine and its derivatives possess antimicrobial activities against both gram-positive and gram-negative bacteria . This broad-spectrum activity suggests potential applications in developing new antibacterial agents.
Additionally, the compound has shown effectiveness against fungal pathogens. This antifungal activity adds to its versatility as a potential lead compound in addressing various microbial infections.
Anticancer Properties
One of the most promising aspects of 4,5-Dihydrobenzo[d]thiazol-2-amine is its potential anticancer activity. Research indicates that the compound shows potential in inhibiting cancer cell proliferation. This property has led to increased interest in developing derivatives with enhanced anticancer properties.
Molecular docking studies have suggested that certain derivatives of the compound have promising potential as cancer therapy candidates. These derivatives have demonstrated strong binding affinities to specific enzymes and effective interactions with DNA, which are crucial factors in anticancer activity .
Applications in Materials Science
Beyond its biological applications, 4,5-Dihydrobenzo[d]thiazol-2-amine has found applications in materials science. Its ability to form complexes with metals makes it useful in the development of coordination polymers and other materials with potential applications in catalysis and optoelectronics. This versatility extends the compound's utility beyond pharmaceutical applications into the realm of material development.
Research Findings and Molecular Docking Studies
Recent research has provided valuable insights into the potential applications of 4,5-Dihydrobenzo[d]thiazol-2-amine and its derivatives. Molecular docking studies, in particular, have revealed important information about how these compounds interact with biological targets.
Binding Affinities and Interaction Profiles
Studies have examined the binding affinities of 4,5-Dihydrobenzo[d]thiazol-2-amine derivatives to various enzymes. In one notable study, compounds derived from benzo[d]thiazol-2-amine were analyzed for their binding affinities to the HER enzyme . The results indicated that certain derivatives exhibited higher binding affinities compared to the parent compound.
The following table summarizes the docking scores of three compounds in a comparative study:
| Compound | Top Pose Docking Score (kcal/mol) | Second Pose Docking Score (kcal/mol) | Third Pose Docking Score (kcal/mol) |
|---|---|---|---|
| Compound 1 | Not specified | Not specified | Not specified |
| Compound 2 | -10.4 | -9.9 | -9.8 |
| Compound 3 | Higher than Compound 1 | Higher than Compound 1 | Higher than Compound 1 |
These results suggest that compounds 2 and 3 could potentially interact more effectively with the enzyme and DNA, attributed to their structural features and interaction profiles .
DNA Interaction Studies
The interaction of 4,5-Dihydrobenzo[d]thiazol-2-amine derivatives with DNA has been a focus of recent research. Studies have analyzed the conformations of these compounds to identify their potential binding modes within the DNA groove . The findings indicate that certain derivatives can effectively interact with DNA, which is a crucial factor in their potential anticancer activity.
The mechanisms of these interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions between the compound and DNA nucleotides. These interactions can disrupt DNA replication and transcription in cancer cells, contributing to the compound's anticancer effects .
Related Compounds and Structural Analogues
Several compounds share structural similarities with 4,5-Dihydrobenzo[d]thiazol-2-amine, forming a family of related compounds with diverse biological activities. Understanding these structural relationships provides valuable insights into structure-activity relationships and potential applications.
Thiazole Derivatives
Various thiazole derivatives share structural features with 4,5-Dihydrobenzo[d]thiazol-2-amine. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Aminothiazole | Thiazole derivative | Known for broad-spectrum antimicrobial activity |
| Benzothiazole | Fused benzene-thiazole | Exhibits significant antitumor properties |
| Thiazolidine | Thiazole derivative | Contains a saturated ring structure enhancing stability |
| 2-Amino-4-methylthiazole | Methyl-substituted | Enhanced lipophilicity may improve bioavailability |
These related compounds often share similar biological activities, but with variations in potency and selectivity due to their structural differences.
Dihydro Derivatives
The dihydro nature of 4,5-Dihydrobenzo[d]thiazol-2-amine distinguishes it from fully aromatic thiazole derivatives. This structural feature affects the compound's three-dimensional conformation and electronic properties, influencing its interactions with biological targets.
A notable related compound is 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobromide, which has a molecular formula of C11H11BrN2S and a molecular weight of 283.19 g/mol . This compound shares the core dihydrothiazole structure but features a naphthalene ring system instead of a benzene ring.
Pharmaceutical Applications and Drug Development
The diverse biological activities of 4,5-Dihydrobenzo[d]thiazol-2-amine make it a promising candidate for drug development. Its potential applications in pharmaceutical research span various therapeutic areas.
Lead Compound in Drug Discovery
4,5-Dihydrobenzo[d]thiazol-2-amine serves as a lead compound for drug development targeting bacterial infections and cancer . Its structural features allow for various modifications to enhance its biological activities and pharmacokinetic properties.
Notably, the compound has been identified as a "Pramipexole Impurity" or "Pramipexole Impurity 1" . Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The relationship between 4,5-Dihydrobenzo[d]thiazol-2-amine and this pharmaceutical agent suggests potential applications in the development of drugs targeting neurological disorders.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 4,5-Dihydrobenzo[d]thiazol-2-amine and its derivatives provide valuable insights for drug development. These studies examine how modifications to the basic structure affect biological activities, helping researchers design derivatives with enhanced therapeutic properties.
The various functional groups within the 4- to 5-ring structures of these derivatives contribute to their diverse biological activities . Understanding these relationships enables rational design of new compounds with optimized properties for specific therapeutic applications.
Future Research Directions
Research on 4,5-Dihydrobenzo[d]thiazol-2-amine continues to evolve, with several promising directions for future investigations. These research avenues aim to further explore the compound's potential applications and enhance its properties for various uses.
Development of Novel Derivatives
The development of novel derivatives with enhanced biological activities represents a significant research direction. By modifying the basic structure of 4,5-Dihydrobenzo[d]thiazol-2-amine, researchers aim to create compounds with improved potency, selectivity, and pharmacokinetic properties.
These modifications can target various aspects of the molecule, including the amino group, the thiazole ring, or the benzene ring. Each modification can potentially alter the compound's interaction with biological targets, leading to derivatives with specialized activities .
Mechanism of Action Studies
Understanding the precise mechanisms by which 4,5-Dihydrobenzo[d]thiazol-2-amine and its derivatives exert their biological effects remains an important research direction. These studies aim to identify the specific molecular targets and pathways involved in the compound's antimicrobial, antifungal, and anticancer activities.
Preliminary studies suggest that the compound may interact with enzymes or receptors involved in disease pathways. Further understanding of these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent .
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